molecular formula C15H14ClNO4S B2450215 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034442-55-0

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2450215
CAS No.: 2034442-55-0
M. Wt: 339.79
InChI Key: LAFDHULGPRCZHV-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[d][1,3]dioxole moiety, along with the chlorothiophene and methoxyethyl groups, contributes to the compound’s unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Core: The benzo[d][1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide under basic conditions.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzo[d][1,3]dioxole derivatives have shown efficacy, such as cancer, inflammation, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving oxidative stress and enzyme inhibition.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the function of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is likely multifaceted, involving interactions with various molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Oxidative Stress Modulation: The compound could modulate oxidative stress by interacting with reactive oxygen species (ROS) or antioxidant enzymes.

Comparison with Similar Compounds

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other benzo[d][1,3]dioxole derivatives, such as:

    Sesamol: A natural antioxidant found in sesame oil, known for its anti-inflammatory and anticancer properties.

    Piperine: An alkaloid responsible for the pungency of black pepper, with various pharmacological effects.

    LASSBio-294: A synthetic benzo[d][1,3]dioxole derivative with inotropic and vasodilatory effects.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzo[d][1,3]dioxole derivatives.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-19-12(13-4-5-14(16)22-13)7-17-15(18)9-2-3-10-11(6-9)21-8-20-10/h2-6,12H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFDHULGPRCZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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